
Gluconate-d2 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gluconate-d2 (sodium) is a compound with the chemical formula NaC6H11O7. It is the sodium salt of gluconic acid, which is derived from glucose. This compound is known for its chelating properties and is widely used in various industries due to its non-toxic and biodegradable nature .
准备方法
Synthetic Routes and Reaction Conditions
Gluconate-d2 (sodium) can be synthesized through the fermentation of glucose by certain microorganisms, such as strains of Aspergillus niger or Pseudomonas . The primary product of this fermentation is gluconic acid, which is then neutralized with sodium hydroxide to form sodium gluconate . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of sodium gluconate involves several steps:
Fermentation: Glucose is fermented by microorganisms to produce gluconic acid.
Neutralization: The gluconic acid is neutralized with sodium hydroxide to form sodium gluconate.
Purification: The solution is filtered and subjected to chemical treatments to achieve the desired purity.
Crystallization: The purified solution is crystallized to obtain sodium gluconate crystals.
Drying and Packaging: The crystals are dried and packaged for distribution
化学反应分析
Types of Reactions
Sodium gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Sodium gluconate can be oxidized using catalysts such as gold nanoparticles supported on hydroxyapatite.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Sodium gluconate can participate in substitution reactions where the sodium ion is replaced by other cations.
Major Products
The major products formed from these reactions include gluconic acid, 2-ketogluconic acid, and glucaric acid .
科学研究应用
Sodium gluconate has a wide range of applications in scientific research:
作用机制
The mechanism of action of sodium gluconate involves its ability to chelate metal ions. This chelation process involves the binding of metal ions to the gluconate anion, forming stable complexes that prevent the metal ions from participating in unwanted reactions . This property is particularly useful in preventing the precipitation of metal ions in various industrial processes .
相似化合物的比较
Similar Compounds
Calcium gluconate: Used in medical applications to treat calcium deficiencies.
Sodium stibogluconate: Used as an antiprotozoal agent.
Sodium ferric gluconate: Used in the treatment of iron deficiency anemia.
Uniqueness
Sodium gluconate is unique due to its exceptional chelating properties, non-toxic nature, and biodegradability. These characteristics make it a preferred choice in environmentally conscious applications and industries .
属性
分子式 |
C6H11NaO7 |
|---|---|
分子量 |
220.15 g/mol |
IUPAC 名称 |
sodium;(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i1D2; |
InChI 键 |
UPMFZISCCZSDND-ZCRZOLOFSA-M |
手性 SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


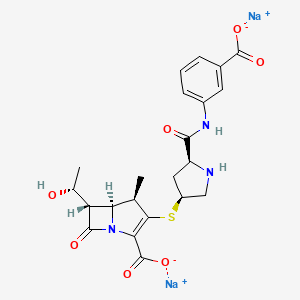
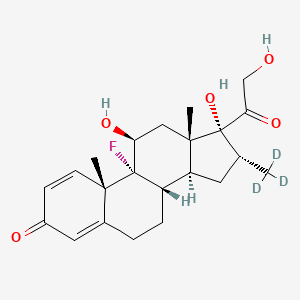
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

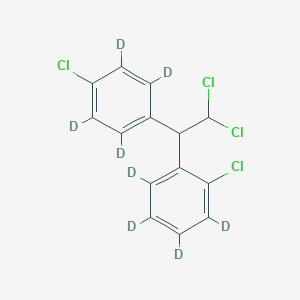
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

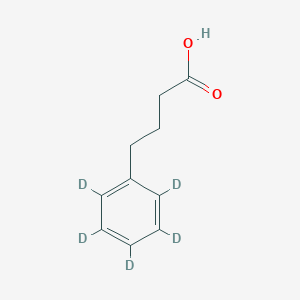
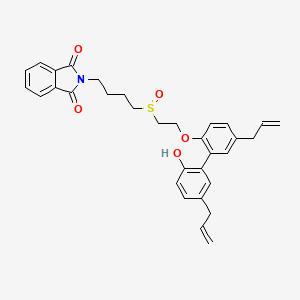


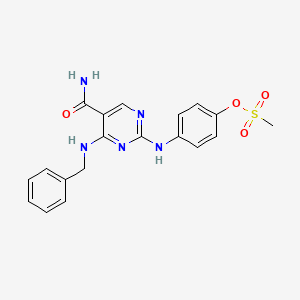
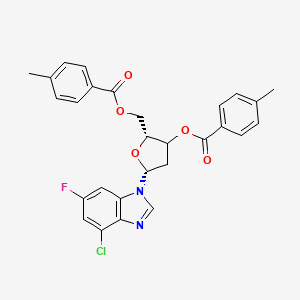
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
